molecular formula C20H23N3O3S2 B2695597 3-(2-methoxyphenyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 393573-06-3

3-(2-methoxyphenyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Número de catálogo: B2695597
Número CAS: 393573-06-3
Peso molecular: 417.54
Clave InChI: XZYGBMUOPZMJAF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a thieno[3,2-d]pyrimidin-4-one derivative featuring a 2-methoxyphenyl group at position 3, a 2-oxo-2-(piperidin-1-yl)ethylthio moiety at position 2, and a partially saturated 6,7-dihydrothieno ring system. Its molecular formula is C₂₀H₂₂N₃O₃S₂ (calculated molecular weight: 416.54 g/mol). The 2-methoxyphenyl group enhances lipophilicity, while the piperidine-substituted oxoethylthio chain may influence receptor binding via hydrogen bonding or hydrophobic interactions .

Propiedades

IUPAC Name

3-(2-methoxyphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S2/c1-26-16-8-4-3-7-15(16)23-19(25)18-14(9-12-27-18)21-20(23)28-13-17(24)22-10-5-2-6-11-22/h3-4,7-8H,2,5-6,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZYGBMUOPZMJAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C3=C(CCS3)N=C2SCC(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 3-(2-methoxyphenyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a synthetic derivative belonging to the class of thienopyrimidines. This class of compounds has garnered attention for its diverse biological activities, particularly in anticancer and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a thieno[3,2-d]pyrimidine core with substituents that enhance its biological profile. The presence of the piperidine ring and the methoxyphenyl group contributes to its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thienopyrimidine derivatives. For instance, compounds similar to 3-(2-methoxyphenyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one have demonstrated significant inhibitory effects on various cancer cell lines.

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells by activating intrinsic pathways involving mitochondrial dysfunction and caspase activation. In vitro studies using MCF-7 and MDA-MB-231 breast cancer cell lines revealed an IC50 value of approximately 5.25 µM for PTP1B inhibition, indicating its potential as a therapeutic agent against breast cancer .
  • Efficacy in Assays : In a comparative study with doxorubicin, another well-known anticancer drug, the thienopyrimidine derivative exhibited lower GI50 values across multiple cancer types (liver, colon, lung), suggesting superior efficacy in inhibiting tumor growth .

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated. Research indicates that thienopyrimidine derivatives can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds were reported between 2-3 µM, showcasing their potency compared to standard antibiotics like ciprofloxacin (MIC of 0.9 µM) .

Anti-inflammatory Activity

In addition to anticancer and antimicrobial effects, there is evidence suggesting that thienopyrimidine derivatives can modulate inflammatory responses.

  • In Vitro Studies : Compounds similar to the target molecule have shown promise in reducing nitric oxide production in murine microglial cells, which is indicative of anti-inflammatory activity. The IC50 values for these effects were noted at 79.5 µM compared to quercetin (16.3 µM), highlighting the compound's potential in neuroinflammatory conditions .

Case Studies

Several case studies have documented the biological activity of related compounds:

  • Case Study 1 : A derivative with structural similarities demonstrated significant cytotoxicity against HepG-2 liver cancer cells with an IC50 value of 0.02 µM .
  • Case Study 2 : Another study focused on a series of thienopyrimidine compounds showed promising results against HIV-1 non-nucleoside reverse transcriptase inhibitors, emphasizing their versatility in targeting various biological pathways .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has indicated that thieno[3,2-d]pyrimidine derivatives exhibit significant anticancer properties. Studies have shown that compounds similar to 3-(2-methoxyphenyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one can inhibit key enzymes involved in cancer cell proliferation and survival pathways. Notably:

  • Mechanism of Action : These compounds may inhibit topoisomerases or kinases critical for DNA replication and repair processes.
Study ReferenceCancer TypeIC50 Value (µM)Mechanism
Study 1Breast Cancer5.0Topoisomerase inhibition
Study 2Lung Cancer7.5Kinase inhibition

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity against various pathogens. The thioether moiety is believed to play a role in disrupting bacterial cell membranes.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL

These findings suggest potential applications in developing new antibiotics or antimicrobial agents.

Neurological Applications

Given the presence of the piperidine group, there is potential for this compound to interact with neurological targets. Preliminary studies suggest it may modulate neurotransmitter systems or act as a neuroprotective agent.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer potential of a series of thieno[3,2-d]pyrimidine derivatives against various cancer cell lines. The results indicated that compounds with methoxy substitutions exhibited enhanced cytotoxicity due to increased cellular uptake and interaction with DNA.

Case Study 2: Antibacterial Activity

In another investigation, a derivative was tested against Gram-positive and Gram-negative bacteria. It demonstrated significant antibacterial activity with a notable effect on Staphylococcus aureus, suggesting potential for development as an antibiotic agent.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Thioether Chains

Compound Name Substituents (Position 2) Substituents (Position 3) Molecular Weight (g/mol) Key Differences/Effects
Target Compound 2-oxo-2-(piperidin-1-yl)ethylthio 2-methoxyphenyl 416.54 Reference compound with balanced lipophilicity and hydrogen-bonding potential.
3-Ethyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one 2-(4-fluorophenyl)-2-oxoethylthio Ethyl 404.46 Higher electron-withdrawing effect from 4-fluorophenyl group; reduced steric bulk compared to piperidine. May exhibit altered kinase inhibition profiles.
2-((2-Morpholino-2-oxoethyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one 2-oxo-2-(morpholin-4-yl)ethylthio Phenyl 413.49 Morpholine replaces piperidine, introducing a polar oxygen atom. Likely impacts solubility and target selectivity (e.g., kinase vs. GPCR targets).
2-[(4-Chlorophenyl)methylsulfanyl]-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one (4-chlorophenyl)methylthio 2-methoxyphenyl 430.94 Bulky 4-chlorobenzyl group increases steric hindrance, potentially reducing membrane permeability but enhancing specificity for hydrophobic binding pockets.

Analogues with Modified Pyrimidinone Cores

Compound Name Core Structure Key Functional Groups Molecular Weight (g/mol) Biological Relevance
2-((2-Oxo-2-(piperidin-1-yl)ethyl)thio)-6-(trifluoromethyl)pyrimidin-4(1H)-one Pyrimidin-4-one (non-fused) Trifluoromethyl at C6 323.32 Lacks thieno ring; trifluoromethyl group enhances metabolic stability. Reported as a fatty acid-binding protein (FABP4) inhibitor.
4-(4-(Piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one Chromeno[4,3-d]pyrimidin-5-one Piperidine-linked phenyl 393.46 Chromene fusion increases planar rigidity; thioxo group may enhance DNA intercalation potential. Computational studies suggest oral bioavailability.

Key Research Findings

Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to and , involving thiourea coupling or Mitsunobu reactions for thioether formation .

Structure-Activity Relationships (SAR) :

  • Piperidine vs. morpholine at position 2: Piperidine’s six-membered ring provides conformational flexibility, while morpholine’s oxygen may improve solubility but reduce CNS penetration .
  • 2-Methoxyphenyl at position 3: Enhances π-π stacking with aromatic residues in target proteins compared to simpler phenyl groups .

Therapeutic Potential: Thieno-pyrimidinones are explored for anticancer, antimicrobial, and anti-inflammatory applications. The piperidine moiety in the target compound aligns with kinase inhibitor pharmacophores .

Q & A

Q. What synthetic methodologies are established for preparing this compound?

The compound can be synthesized via multi-component reactions using catalytic acids or cyclocondensation strategies. For instance, similar thienopyrimidinones are synthesized by reacting thiourea derivatives with aldehydes and cyclic ketones in the presence of acid catalysts like p-toluenesulfonic acid (PTSA) under reflux conditions . Piperidine-containing moieties (e.g., 2-oxo-2-(piperidin-1-yl)ethyl groups) may require pre-functionalization of intermediates before coupling. Post-synthetic purification often involves recrystallization from ethanol or dichloromethane .

Q. Which spectroscopic techniques are critical for structural characterization?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent connectivity and regiochemistry. For example, methoxyphenyl protons appear as distinct singlets (~δ 3.8–4.0 ppm), while thioether protons resonate near δ 2.5–3.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns. Electron ionization (EI) or electrospray ionization (ESI) modes are commonly used .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry and crystal packing. For example, and used single-crystal X-ray studies to confirm fused-ring systems and substituent orientations .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Yield optimization involves:

  • Catalyst Screening : Test Brønsted/Lewis acids (e.g., PTSA, piperidine) to enhance cyclization efficiency .
  • Solvent Selection : Polar aprotic solvents (e.g., dioxane, DMF) improve solubility of intermediates.
  • Temperature Control : Reflux (~100–120°C) balances reaction rate and side-product formation. achieved 70–96% yields for analogs by adjusting stoichiometry and reaction time .

Q. What computational approaches predict the compound’s drug-like properties?

  • Physicochemical Properties : Tools like Molinspiration or SwissADME calculate logP (lipophilicity), topological polar surface area (TPSA), and oral bioavailability. highlighted good drug-likeness for a related chromenopyrimidine .
  • Molecular Docking : Software such as AutoDock Vina evaluates binding affinity to biological targets (e.g., kinases, GPCRs). While no direct data exists for this compound, suggests analogous thiadiazolo-pyrimidinones are studied for anticancer activity .

Q. How can structural discrepancies between spectroscopic and crystallographic data be resolved?

  • 2D NMR (COSY, NOESY) : Resolves overlapping signals and spatial proximity of protons. For example, NOESY correlations can confirm the orientation of the methoxyphenyl group .
  • X-ray Diffraction : Provides unambiguous proof of regiochemistry. and resolved disorder in fused-ring systems using single-crystal data .

Q. What strategies are used to design analogs for structure-activity relationship (SAR) studies?

  • Substituent Variation : Modify the methoxyphenyl, piperidinyl, or thioether groups to assess impacts on solubility and bioactivity. synthesized analogs with arylthio substituents to study electronic effects .
  • Bioisosteric Replacement : Replace the thienopyrimidinone core with pyrido[2,3-d]pyrimidinones (see ) to evaluate scaffold flexibility .

Data Contradiction Analysis

Q. How should researchers address inconsistent biological activity reports across analogs?

  • Standardized Assays : Use uniform protocols (e.g., IC50 measurements in kinase inhibition) to minimize variability.
  • Metabolic Stability Testing : Assess cytochrome P450 interactions to differentiate intrinsic activity from pharmacokinetic effects.
  • Crystallographic Validation : Confirm that structural differences (e.g., tautomerism in ) do not skew activity data .

Methodological Recommendations

  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) for intermediates and HPLC for final compounds.
  • Stability Testing : Monitor degradation under UV light and humidity using accelerated stability protocols.
  • Synthetic Scalability : Transition from batch to flow chemistry for thioether formation to improve reproducibility .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.